molecular formula C24H27N3O2 B2715246 N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 1808720-24-2

N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2715246
CAS No.: 1808720-24-2
M. Wt: 389.499
InChI Key: BCDUSZXOPGSMOI-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide is an acrylamide derivative characterized by a cyano group at the α-position of the enamide backbone, a 4-butylphenyl substituent on the amide nitrogen, and a 4-morpholinylphenyl group at the β-position. This structural motif is common in medicinal chemistry for targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name

N-(4-butylphenyl)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-2-3-4-19-5-9-22(10-6-19)26-24(28)21(18-25)17-20-7-11-23(12-8-20)27-13-15-29-16-14-27/h5-12,17H,2-4,13-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDUSZXOPGSMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled through a series of reactions including nitrile formation, amide coupling, and aromatic substitution.

    Nitrile Formation: The initial step involves the formation of the nitrile group through a reaction such as the dehydration of an amide or the substitution of a halide with a cyanide ion.

    Amide Coupling: The next step involves coupling the nitrile intermediate with an amine to form the amide bond. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Aromatic Substitution: The final step involves the substitution of the aromatic ring with the morpholinyl group, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the amide group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide is C22H26N2OC_{22}H_{26}N_{2}O, with a molecular weight of approximately 350.46 g/mol. The compound features a cyano group, which is known for its reactivity, and morpholine rings that enhance its solubility and biological activity.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds. Its cyano group can participate in nucleophilic addition reactions, making it valuable for creating more complex molecules.

Synthesis Example:
The compound can be synthesized via a multi-step reaction involving the condensation of substituted phenols with cyanoacetic acid derivatives, followed by cyclization reactions to form target heterocycles.

Research indicates that this compound exhibits promising biological activities, particularly in the fields of pharmacology and medicinal chemistry. It has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth.

Case Study:
In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of advanced polymers and coatings. Its ability to form stable bonds with other materials enhances the durability and functionality of coatings used in electronics and other industries.

Application Example:
In the formulation of UV-curable coatings, this compound acts as a photoinitiator or cross-linking agent, improving the mechanical properties of the final product.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares a core acrylamide scaffold with several analogues, differing in substituents that modulate physicochemical and biological properties. Below is a comparative analysis based on evidence from literature and chemical databases:

Compound Name Substituents Molecular Formula Molecular Weight logP Key Features
N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (Target) 4-butylphenyl (amide N), 4-morpholinylphenyl (β-position) C₂₄H₂₇N₃O₂ 397.49* ~2.8* High lipophilicity (butyl chain), morpholine enhances solubility and H-bonding
2-cyano-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide Furan-2-yl (β-position), 4-morpholinylphenyl (amide N) C₂₃H₁₅Cl₂N₃O₅ 516.36 N/A Dichlorinated furan increases electronegativity; reduced lipophilicity vs. target
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide Cyclopenta[b]thiophen-2-yl (amide N), morpholinylphenyl (β-position) C₂₃H₂₀N₄OS 400.49 N/A Thiophene core enhances aromatic interactions; moderate solubility
2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide (Y510-3399) Dimethylamino (β-position), no substituent on amide N C₁₂H₁₃N₃O 215.25 1.362 Low molecular weight; dimethylamino group increases basicity

*Calculated using ChemDraw and property prediction tools.

Physicochemical and Pharmacokinetic Differences

The furan- and thiophene-containing analogues (e.g., ) exhibit intermediate logP values due to heteroaromatic rings balancing hydrophobicity and polarity .

Hydrogen-Bonding Capacity: The morpholine group in the target compound provides two hydrogen-bond acceptors (O and N), enhancing interactions with polar binding pockets. This contrasts with Y510-3399’s dimethylamino group, which has only one H-bond acceptor .

Synthetic Accessibility :

  • Analogues like those in were synthesized in 69–74% yields via condensation reactions, suggesting the target compound’s synthesis could follow similar pathways .

Biological Activity

N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pest control. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its complex structure consisting of a butylphenyl group, a cyano group, and a morpholine moiety. The chemical formula is C19H22N2OC_{19}H_{22}N_2O.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Protein Kinase Inhibition : Similar compounds have been documented to modulate protein kinase activity, which plays a critical role in cellular signaling pathways associated with cancer proliferation and survival .
  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have indicated that derivatives of similar structures show significant activity against human leukemia (HL-60) and hepatocellular carcinoma (Bel-7402) cells .
  • Insecticidal Properties : The compound's structural similarity to known insecticides suggests potential efficacy in pest control, particularly against species like Plutella xylostella (diamondback moth) .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerHL-60 (human leukemia)Significant cytotoxicity
AnticancerBel-7402 (hepatocellular carcinoma)Moderate cytotoxicity
InsecticidalPlutella xylostellaEffective insecticidal activity
Protein Kinase InhibitionVarious cancer cell linesModulation of cellular proliferation

Case Studies and Research Findings

  • Anticancer Studies : In a study examining the efficacy of structurally related compounds, it was found that modifications to the morpholine group significantly enhanced anticancer activity against multiple cell lines. This suggests that this compound may have similar or enhanced effects depending on structural modifications .
  • Insecticidal Efficacy : Research has shown that certain derivatives of compounds with similar functional groups exhibit potent insecticidal properties. The structure-function relationship indicates that the presence of the butylphenyl and morpholine groups contributes to this activity, potentially making it a candidate for development as a new pesticide .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that compounds like this compound may induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide?

  • Methodology : Synthesis typically involves coupling reactions between substituted phenylacrylonitriles and amines. For example, a Michael addition or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) can yield the enamide backbone. Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm purity and regioselectivity. Similar protocols for morpholine-containing acrylamides report yields of 69–74% .

Q. How can structural characterization be performed for this compound?

  • Methodology : X-ray crystallography is ideal for resolving stereochemistry and confirming the (E)-configuration of the α,β-unsaturated carbonyl system. Use SHELXL for refinement of crystallographic data, particularly for small-molecule structures. Powder XRD and FT-IR can supplement structural analysis .

Q. What in vitro assays are recommended to assess biological activity?

  • Methodology : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to tyrosine kinase inhibitors like AZD9291. Use fluorescence-based ATP-binding assays or cell viability tests (MTT assay) in cancer cell lines. IC₅₀ values should be validated with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodology : Systematically modify substituents on the morpholine ring (e.g., replace with piperazine) or the butylphenyl group. Test derivatives in kinase inhibition assays and analyze binding modes via molecular docking (e.g., AutoDock Vina). A study on cyclopenta-thiophene acrylamides demonstrated that morpholinyl groups enhance selectivity for kinases .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodology : Cross-validate results using orthogonal assays. For example, discrepancies in IC₅₀ values between enzymatic and cellular assays may arise from off-target effects or metabolic instability. Perform thermal shift assays (TSA) to confirm target engagement and liquid chromatography-mass spectrometry (LC-MS) to monitor compound stability .

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed?

  • Methodology : For twinned crystals, use SHELXD for structure solution and refine with SHELXL’s twin-law options. Optimize crystal growth via vapor diffusion with PEG-based precipitants. High-resolution data (<1.2 Å) improves refinement accuracy .

Q. What computational methods predict pharmacokinetic properties like solubility and metabolic stability?

  • Methodology : Calculate logP (octanol-water partition coefficient) using Schrödinger’s QikProp or SwissADME. Assess metabolic sites via cytochrome P450 (CYP) isoform docking. Experimental validation via hepatic microsome assays (e.g., human liver microsomes + NADPH) quantifies metabolic clearance .

Q. How can off-target toxicity be minimized during lead optimization?

  • Methodology : Perform proteome-wide profiling (e.g., kinome-wide selectivity screening) to identify off-target interactions. Use CRISPR-Cas9 gene editing to validate target-specific effects in isogenic cell lines .

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